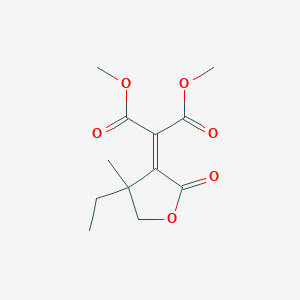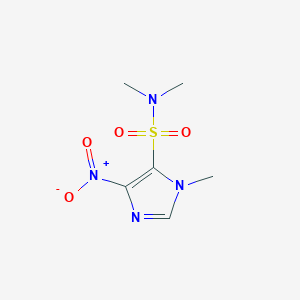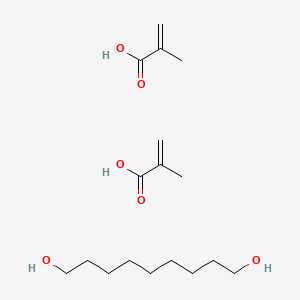
2-Methylprop-2-enoic acid;nonane-1,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-2-enoic acid;nonane-1,9-diol typically involves the esterification of 2-methylprop-2-enoic acid with nonane-1,9-diol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and high yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylprop-2-enoic acid;nonane-1,9-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methylprop-2-enoic acid;nonane-1,9-diol has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is used in the preparation of biomaterials and hydrogels for tissue engineering.
Medicine: It is utilized in drug delivery systems and as a component in dental materials.
Industry: The compound is used in the production of adhesives, coatings, and sealants.
Mecanismo De Acción
The mechanism of action of 2-Methylprop-2-enoic acid;nonane-1,9-diol involves its ability to undergo polymerization reactions. The ester groups in the compound can form cross-linked networks, which contribute to its mechanical strength and stability. The molecular targets and pathways involved in these reactions include radical polymerization and coordination polymerization .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylprop-2-enoic acid;decane-1,10-diol
- 2-Methylprop-2-enoic acid;octane-1,8-diol
- 2-Methylprop-2-enoic acid;heptane-1,7-diol
Uniqueness
2-Methylprop-2-enoic acid;nonane-1,9-diol is unique due to its specific chain length and the presence of two ester groups, which provide distinct properties such as higher flexibility and better mechanical strength compared to its shorter or longer chain analogs .
Propiedades
Fórmula molecular |
C17H32O6 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-methylprop-2-enoic acid;nonane-1,9-diol |
InChI |
InChI=1S/C9H20O2.2C4H6O2/c10-8-6-4-2-1-3-5-7-9-11;2*1-3(2)4(5)6/h10-11H,1-9H2;2*1H2,2H3,(H,5,6) |
Clave InChI |
BYMITEZBCBCIQY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)O.CC(=C)C(=O)O.C(CCCCO)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



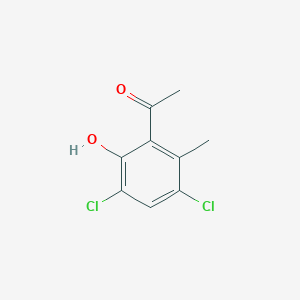
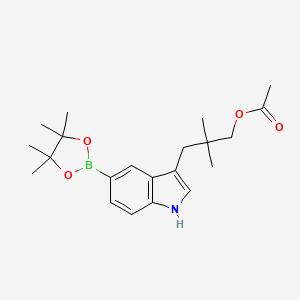
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14014754.png)
![Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14014765.png)
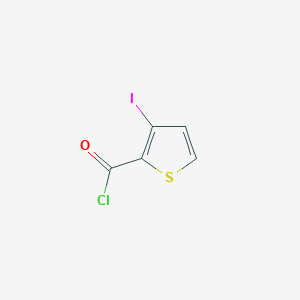
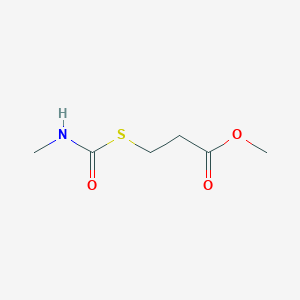
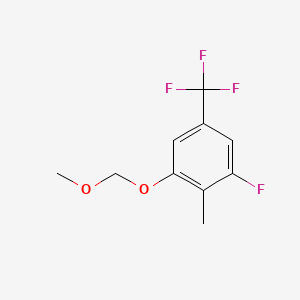
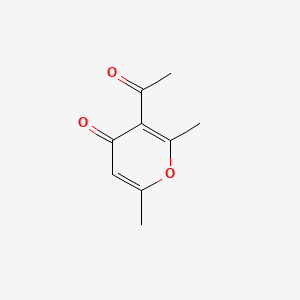
![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)

